1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with methoxyethyl, methoxyphenyl, and methyl groups
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring, depending on the reagents and conditions used.
Common reagents include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition, activation, or alteration of the target’s function.
Comparison with Similar Compounds
Similar compounds to 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid include other substituted pyrroles and carboxylic acids. Some examples are:
1-(2-Methoxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid: Lacks the methoxyphenyl group, which may affect its reactivity and applications.
5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid: Lacks the methoxyethyl group, potentially altering its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11-14(16(18)19)10-15(17(11)8-9-20-2)12-4-6-13(21-3)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDHQGWOYLNPAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCOC)C2=CC=C(C=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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